5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine
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Overview
Description
5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazine ring.
Attachment of the Naphthalene Ring: The naphthalene ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-naphthalen-2-yl-N-phenyl-1,3-thiazol-2-amine: Another compound with a naphthalene ring and a heterocyclic ring.
5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of a triazine ring.
Uniqueness
5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-6-15-11-16(9-8-14(15)5-1)18-13-22-24-19(23-18)21-12-17-7-3-4-10-20-17/h1-11,13H,12H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZDIVMVMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=NC(=N3)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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